
N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. In We will also list future directions for research on this compound.
Wirkmechanismus
The mechanism of action of N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide has been extensively studied. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes. Moreover, N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide has been found to exhibit anti-inflammatory and antioxidant activities by inhibiting the production of reactive oxygen species and pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and carbonic anhydrase. Moreover, this compound has been found to reduce the levels of glucose, cholesterol, and triglycerides in the blood. It has also been found to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide has several advantages for lab experiments. It is easy to synthesize and has been found to exhibit potent biological activities. Moreover, this compound has been found to be stable under different conditions, making it suitable for various experiments. However, there are some limitations to using this compound in lab experiments. It is toxic at high concentrations and can cause cell death. Moreover, its mechanism of action is not fully understood, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide. One direction is to study its potential as an anticancer agent in vivo. Another direction is to study its potential as an anti-inflammatory and antioxidant agent in animal models. Moreover, this compound can be further modified to enhance its biological activities and reduce its toxicity. Additionally, more studies are needed to understand the mechanism of action of N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide and its potential applications in different fields.
Conclusion
N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide is a promising chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied. Moreover, there are several future directions for research on this compound. N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide has the potential to be developed into a potent therapeutic agent for various diseases.
Synthesemethoden
The synthesis of N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide has been achieved by different methods. One of the methods involves the reaction of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine with p-tolylthioacetic acid in the presence of triethylamine and 1,1'-carbonyldiimidazole. Another method involves the reaction of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine with p-tolylthioacetic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. Both methods have been successful in synthesizing N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide.
Wissenschaftliche Forschungsanwendungen
N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide has been studied for its potential applications in various fields. It has been found to exhibit antitumor, antifungal, and antibacterial activities. This compound has also been studied for its potential as an anti-inflammatory and antioxidant agent. Moreover, N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide has been studied for its potential as a fluorescent probe for detecting cysteine and homocysteine.
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)sulfanyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-12-5-7-13(8-6-12)24-11-9-15(22)19-17-21-20-16(23-17)14-4-2-3-10-18-14/h2-8,10H,9,11H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETMPHVCYNAJSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

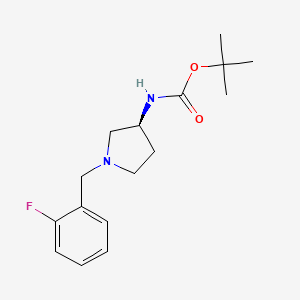
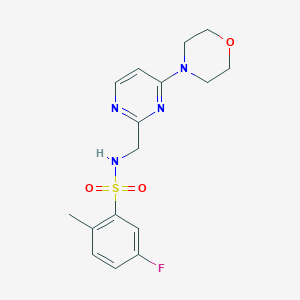
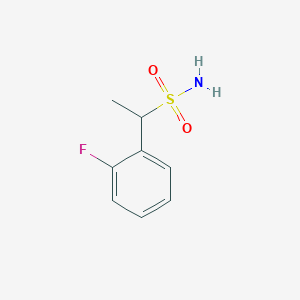
![(2E)-2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2892561.png)
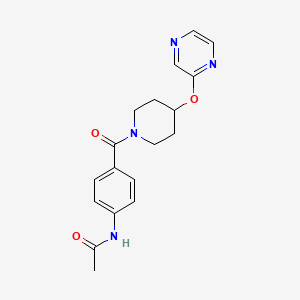
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(2-cyanophenyl)ethanediamide](/img/structure/B2892567.png)
![[4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2892568.png)
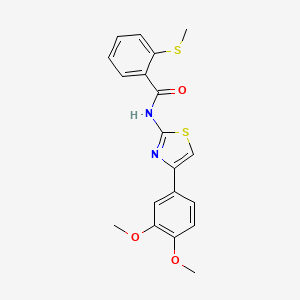
![N-[1-(3,4-Dimethylphenyl)sulfanylbutan-2-yl]prop-2-enamide](/img/structure/B2892572.png)
![N-[[4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2892573.png)
![4-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide](/img/structure/B2892575.png)
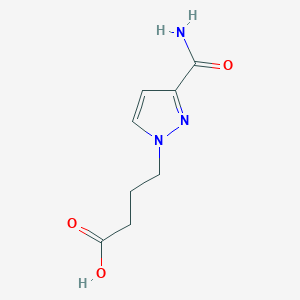

![1-[(1,3-Oxazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B2892580.png)